![molecular formula C23H34ClN2O2RuS B1435315 Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) CAS No. 213603-12-4](/img/structure/B1435315.png)
Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I)
Overview
Description
“Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I)” is a chemical compound with a CAS number of 213603-12-4 . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio . The compound is available in powder form .
Physical And Chemical Properties Analysis
The compound is a powder . It has an enantiomeric excess of ≥98.0% (ligand) and an assay from Supplier’s CofA of ≥96.0% by NMR . The compound has a melting point of 215 °C .Scientific Research Applications
Asymmetric Synthesis
This ruthenium complex is used in asymmetric synthesis to produce chiral molecules with high enantiomeric excess. The compound’s ability to induce chirality in the synthesis of complex molecules is valuable for creating pharmaceuticals that require specific stereochemistry for efficacy .
Hydrogenation Reactions
It serves as a catalyst in hydrogenation reactions, where it facilitates the addition of hydrogen to double bonds in organic compounds. This is particularly useful in the hydrogenation of ketones and alkenes to produce secondary alcohols and alkanes, respectively .
Transfer Hydrogenation
The compound is also employed in transfer hydrogenation processes, where it catalyzes the transfer of hydrogen from a donor molecule to an acceptor molecule. This method is often used when direct hydrogenation is not feasible due to the sensitivity of substrates to high pressure and temperature .
Medicinal Chemistry
In medicinal chemistry, this ruthenium complex is explored for its potential in the development of new therapeutic agents. Its unique properties allow for the creation of compounds that can interact with biological systems in novel ways .
Materials Science
Researchers utilize this compound in materials science for the development of new materials with specific optical or electronic properties. Its catalytic activity can be harnessed to polymerize certain monomers or to modify the surface properties of materials .
Environmental Chemistry
In environmental chemistry, the compound finds application in the detoxification of hazardous substances. It can catalyze the breakdown of environmental pollutants into less harmful components, aiding in waste treatment and pollution control efforts .
Catalysis Research
The compound is a subject of ongoing research in the field of catalysis. Scientists are investigating its mechanism of action, stability, and reusability to optimize its performance and expand its range of applications .
Organic Synthesis
Finally, it is used in a variety of organic synthesis reactions, such as the activation of C-H bonds, which is a fundamental transformation in organic chemistry. This enables the construction of complex molecules from simpler precursors .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]-4-methylbenzenesulfonamide;chlororuthenium;1-methyl-4-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S.C10H14.ClH.Ru/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14;1-8(2)10-6-4-9(3)5-7-10;;/h6-9,12-13,15H,2-5,14H2,1H3;4-8H,1-3H3;1H;/q;;;+1/p-1/t12-,13-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKUXZNHNZMFOP-GPWCTTBFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N.Cl[Ru] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N.Cl[Ru] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34ClN2O2RuS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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